molecular formula C21H19N5O5 B2367408 2-(3-ethoxy-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-38-5

2-(3-ethoxy-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2367408
CAS RN: 869069-38-5
M. Wt: 421.413
InChI Key: AKOOBVFTXGUFNS-UHFFFAOYSA-N
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Description

2-(3-ethoxy-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O5 and its molecular weight is 421.413. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound belongs to a class of chemicals that has significant relevance in the field of organic chemistry and medicinal chemistry due to its purine base structure. Studies like those by Kawashima & Kumashiro (1969) on the synthesis of purine N-oxides indicate the broader research context of purine derivatives, which are pivotal in drug discovery and development. These compounds, including various alkoxypurines, are synthesized for further conversion into bioactive molecules through reactions like oxidation and hydrolysis, showcasing their potential as precursors in pharmaceutical synthesis (Kawashima & Kumashiro, 1969).

Molecular Interactions and Hydrogen Bonding

Martínez-Martínez et al. (1998) explored the structural aspects of oxamide derivatives, revealing the significance of intramolecular hydrogen bonding in stabilizing these molecules. This study underscores the importance of hydrogen bonding in determining the molecular conformation of compounds related to the one , which is crucial for understanding their interaction with biological targets (Martínez-Martínez et al., 1998).

Antiviral Properties

The antiviral potential of purine derivatives is highlighted by Duckworth et al. (1991), who investigated 9-[2-(phosphonomethoxy)alkoxy]purines. Such studies demonstrate the applicability of these compounds in developing antiviral agents, particularly against herpesviruses and retroviruses, by exploiting the structural versatility of purine to enhance pharmacological activity (Duckworth et al., 1991).

Nucleic Acid Interactions

Gaugain et al. (1981) conducted proton NMR studies on dinucleotide-acridine alkylamide complexes to understand the role of hydrogen bonding in nucleic acid base recognition. This research contributes to the broader understanding of how purine derivatives interact with nucleic acids, providing insights into the design of molecules for gene regulation and other therapeutic applications (Gaugain et al., 1981).

properties

IUPAC Name

2-(3-ethoxy-2-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-3-31-14-10-6-7-11(17(14)27)19-23-15(18(22)28)16-20(25-19)26(21(29)24-16)12-8-4-5-9-13(12)30-2/h4-10,27H,3H2,1-2H3,(H2,22,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOOBVFTXGUFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.